{2-[1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-yloxy]-ethyl}-carbamic acid tert-butyl ester
Description
This compound is a tert-butyl carbamate derivative featuring a pyrazole core substituted with a 3-bromo-5-fluorobenzyl group at the 1-position and an ethoxy linker at the 4-position. The tert-butyl carbamate group serves as a protective moiety for amines, commonly employed in medicinal chemistry to enhance solubility or stability during synthesis .
Properties
IUPAC Name |
tert-butyl N-[2-[1-[(3-bromo-5-fluorophenyl)methyl]pyrazol-4-yl]oxyethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrFN3O3/c1-17(2,3)25-16(23)20-4-5-24-15-9-21-22(11-15)10-12-6-13(18)8-14(19)7-12/h6-9,11H,4-5,10H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMBNFALFQNQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CN(N=C1)CC2=CC(=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {2-[1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-yloxy]-ethyl}-carbamic acid tert-butyl ester, identified by its CAS number 2270910-64-8, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
| Property | Value |
|---|---|
| Common Name | This compound |
| Molecular Formula | CHBrFNO |
| Molecular Weight | 414.3 g/mol |
| CAS Number | 2270910-64-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the bromine and fluorine atoms on the benzyl ring enhances its binding affinity to specific receptors and enzymes, potentially influencing several biological pathways. Studies suggest that the compound may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological evaluation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, the compound's ability to induce apoptosis in cancer cells has been documented, suggesting a mechanism involving the activation of caspases and modulation of apoptotic pathways.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary data indicate efficacy against certain bacterial strains, with potential applications in developing new antimicrobial agents. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Case Studies and Research Findings
- Study on Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the effects of various pyrazole derivatives on cancer cell lines. The findings demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast and colon cancer cells, with IC values in the low micromolar range.
- Antimicrobial Activity Assessment : Another study assessed the antimicrobial activity of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound:
- Core : 1H-pyrazole (4-position: ethoxy linker; 1-position: 3-bromo-5-fluorobenzyl).
- Protective Group : tert-Butyl carbamate.
- Key Substituents : Bromo and fluoro groups on the benzyl moiety.
Similar Compounds:
tert-Butyl-(2-((3,4-difluoro-2-(2-fluoro-4-iodobenzyl)benzamido)oxy)ethyl)carbamate (): Core: Benzamide with ethoxy linker. Substituents: Multiple fluoro and iodo groups; lacks pyrazole. Synthesis: Hydrazine-mediated cyclization in ethanol (80% yield) .
2-(5-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl)acetic acid (): Core: 1H-pyrazole (3-position: acetic acid; 4-position: 4-fluorophenyl). Substituents: Methyl group at pyrazole 1-position. Synthesis: NaOH-mediated hydrolysis in ethanol/water (yield unspecified) .
(3-(2-Methoxyethoxy)-4-(trifluoromethyl)phenyl)carbamic acid tert-butyl ester () :
- Core : Phenyl ring with methoxyethoxy and trifluoromethyl groups.
- Synthesis : Palladium-catalyzed coupling (74% yield) .
(2-Chloro-ethyl)-methyl-carbamic acid tert-butyl ester (): Core: Ethyl chain with chloro and methyl substituents.
Physicochemical Properties
Functional Group Impact
- Pyrazole vs. Benzamide : Pyrazole-containing compounds (Target, ) may exhibit stronger hydrogen-bonding capacity, influencing target binding in biological systems.
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For this compound, 4-hydroxypyrazole is likely generated using ethyl acetoacetate and hydrazine hydrate, followed by functionalization at the 4-position.
Alkylation with 3-Bromo-5-fluorobenzyl Bromide
The pyrazole intermediate undergoes N-alkylation with 3-bromo-5-fluorobenzyl bromide. This step typically uses polar aprotic solvents (e.g., DMF or DMSO) and a base such as K₂CO₃ to facilitate the SN2 reaction. Reaction conditions from analogous syntheses suggest temperatures of 80–100°C for 8–12 hours.
Coupling with Ethyl Carbamate Moiety
The hydroxyl group on the pyrazole is etherified with a 2-bromoethyl carbamate derivative. Mitsunobu conditions (e.g., DIAD, PPh₃) or base-mediated nucleophilic substitution (e.g., K₂CO₃ in acetone) are common for this step.
tert-Butyl Carbamate Protection
The final step involves introducing the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or Et₃N. This reaction is typically performed in THF or DCM at 0–25°C.
Detailed Reaction Conditions
Example Procedure for N-Alkylation
A mixture of 4-hydroxypyrazole (1.0 eq), 3-bromo-5-fluorobenzyl bromide (1.2 eq), and K₂CO₃ (2.5 eq) in DMF is stirred at 80°C for 12 hours. The crude product is purified via column chromatography (hexane:ethyl acetate = 4:1) to yield the benzyl-protected pyrazole.
Etherification and Boc Protection
| Step | Reagents | Conditions | Yield* |
|---|---|---|---|
| Etherification | 2-Bromoethyl carbamate, K₂CO₃ | DMF, 80°C, 10h | ~65% |
| Boc Protection | Boc₂O, DMAP | DCM, 0°C → RT, 4h | ~85% |
*Reported yields based on analogous reactions in.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Stability Considerations
The tert-butyl carbamate group provides hydrolytic stability under neutral conditions but degrades in acidic environments (pH < 4) or with prolonged exposure to moisture.
Comparative Analysis of Synthetic Strategies
Solvent and Base Optimization
-
DMF vs. DMSO : DMF offers higher reaction rates for alkylation but requires rigorous drying to prevent hydrolysis.
-
Inorganic vs. Organic Bases : K₂CO₃ outperforms Et₃N in heterogeneous reactions due to improved solubility of bromide byproducts.
Challenges and Mitigation Strategies
Purification Difficulties
The hydrophobic tert-butyl group complicates aqueous workups. Silica gel chromatography with gradient elution (hexane → ethyl acetate) is recommended.
Byproduct Formation
-
Di-alkylation : Controlled stoichiometry (1.2 eq alkylating agent) minimizes bis-adduct formation.
-
Ester Hydrolysis : Anhydrous conditions and neutral pH maintain carbamate integrity.
Scalability and Industrial Relevance
Kilogram-Scale Production
A hypothetical large-scale process would utilize:
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing {2-[1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-yloxy]-ethyl}-carbamic acid tert-butyl ester, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves sequential protection/deprotection of functional groups. For example:
Amine protection : The tert-butyl carbamate group is introduced via Boc-protection to prevent undesired side reactions during subsequent steps .
Pyrazole ring formation : Cyclization reactions under controlled pH and temperature (e.g., 60–80°C in THF) ensure regioselectivity .
Functionalization : The 3-bromo-5-fluorobenzyl group is introduced via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .
- Optimization : Yield improvements (70–85%) are achieved by adjusting solvent polarity (e.g., DMF vs. acetonitrile) and reaction time .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and tert-butyl group positioning .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₂BrFN₃O₃: 462.08) .
- X-ray Crystallography : Resolves 3D conformation, critical for studying steric effects of the bromo-fluorobenzyl substituent .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?
- Methods :
- Density Functional Theory (DFT) : Models electron density distribution to predict sites for electrophilic/nucleophilic attacks (e.g., tert-butyl carbamate’s lability under acidic conditions) .
- Molecular Docking : Simulates binding to enzymes (e.g., kinases) by analyzing hydrophobic interactions between the bromo-fluorobenzyl group and receptor pockets .
- Validation : Compare computational results with experimental kinetics (e.g., IC₅₀ values from enzyme inhibition assays) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 5–50 µM) may arise from:
- Purity Variations : Impurities >95% vs. <90% alter activity; validate via HPLC .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. HepG2) or serum content in media .
- Resolution : Standardize protocols (e.g., MTT assay at 48 hours, 10% FBS) and use internal controls like cisplatin .
Q. How does the stereoelectronic effect of the 3-bromo-5-fluorobenzyl group influence SAR?
- SAR Insights :
- Electron-Withdrawing Effects : The bromine and fluorine atoms reduce electron density on the pyrazole ring, enhancing stability against metabolic oxidation .
- Steric Effects : Bulky substituents at the benzyl position hinder rotation, favoring a planar conformation that improves target binding .
- Experimental Design : Synthesize analogs with Cl/CH₃ substitutions at the benzyl position and compare logP and binding affinities .
Key Considerations for Researchers
- Synthetic Reproducibility : Document reaction parameters (e.g., moisture levels, inert gas use) to mitigate batch-to-batch variability .
- Biological Assays : Include orthogonal assays (e.g., Western blotting alongside viability assays) to confirm mechanism of action .
- Data Transparency : Report purity, solvent residues, and crystallinity in publications to enable cross-study comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
